3-(furan-2-ylmethyl)-10-methyl-2-(phenoxymethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
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Overview
Description
3-(furan-2-ylmethyl)-10-methyl-2-(phenoxymethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a complex organic compound that belongs to the class of pyrimido[4,5-b]quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-ylmethyl)-10-methyl-2-(phenoxymethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione typically involves a multi-component reaction. One common method is a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines . This method allows for the facile synthesis of pyrimido[4,5-b]quinolinediones substituted in various positions on the benzene ring with electron-donating or electron-withdrawing groups . Another approach involves the use of mechanochemical synthesis using a ball-mill, which is a cost-effective and environmentally friendly method .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and mechanochemical synthesis can be scaled up for industrial applications, providing a pathway for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-ylmethyl)-10-methyl-2-(phenoxymethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may yield more saturated derivatives.
Scientific Research Applications
3-(furan-2-ylmethyl)-10-methyl-2-(phenoxymethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anti-tumor agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(furan-2-ylmethyl)-10-methyl-2-(phenoxymethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimido[4,5-b]quinolines and their derivatives, such as:
- 1,3-dimethyl-5-dimethylaminopyrimido[4,5-b]quinoline-2,4-diones
- 1,3-dimethyl-5-chloropyrimido[4,5-b]quinoline-2,4-diones
- 3-methyl-10-alkyl-5-chloropyrimido[4,5-b]quinoline-2,4-diones
Uniqueness
What sets 3-(furan-2-ylmethyl)-10-methyl-2-(phenoxymethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-10-methyl-2-(phenoxymethyl)pyrimido[4,5-b]quinoline-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-26-19-12-6-5-11-18(19)22(28)21-23(26)25-20(15-31-16-8-3-2-4-9-16)27(24(21)29)14-17-10-7-13-30-17/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFCCIMQVSSBML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CC4=CC=CO4)COC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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